1-(3,4-Dichlorobenzyl)piperidine

Dopamine transporter DAT inhibition Monoamine reuptake

1-(3,4-Dichlorobenzyl)piperidine (CAS 891401-64-2) is a synthetic piperidine derivative with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol. The compound features a piperidine ring N-substituted with a 3,4-dichlorobenzyl group, a structural motif frequently employed as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules and carboxylic acid derivatives.

Molecular Formula C12H15Cl2N
Molecular Weight 244.16 g/mol
CAS No. 891401-64-2
Cat. No. B3360524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)piperidine
CAS891401-64-2
Molecular FormulaC12H15Cl2N
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
InChIKeyBXFQPOSXMHIFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)piperidine (CAS 891401-64-2): Procurement-Ready Piperidine Scaffold with Defined Transporter Interaction Profile


1-(3,4-Dichlorobenzyl)piperidine (CAS 891401-64-2) is a synthetic piperidine derivative with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol . The compound features a piperidine ring N-substituted with a 3,4-dichlorobenzyl group, a structural motif frequently employed as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules and carboxylic acid derivatives . In vitro pharmacological profiling in HEK293 cells expressing human monoamine transporters has characterized its interaction with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, establishing a baseline for its application in central nervous system (CNS) drug discovery programs [1].

Why 1-(3,4-Dichlorobenzyl)piperidine Cannot Be Replaced by Piperazine Analogs or Strong DAT Inhibitors in Research Workflows


The specific substitution pattern and heterocyclic core of 1-(3,4-dichlorobenzyl)piperidine confer a distinct pharmacological profile that prevents straightforward substitution with closely related analogs. The piperidine ring (a secondary amine) versus the piperazine ring (containing two nitrogen atoms) yields divergent basicity, conformational flexibility, and hydrogen-bonding capacity, which directly influence receptor binding kinetics and metabolic stability [1]. Furthermore, the 3,4-dichlorobenzyl substituent confers a characteristic transporter interaction profile with weak DAT inhibition (IC50 > 10,000 nM) that contrasts sharply with the high-potency DAT inhibition (Ki = 1 nM) observed for piperazine-based compounds such as vanoxerine (GBR-12909) [2][3]. Interchanging these compounds without experimental validation would introduce confounding variables in structure-activity relationship (SAR) studies and invalidate comparative pharmacological analyses. The quantitative evidence below establishes the precise boundaries of this compound's differentiation.

Quantitative Differentiation Guide: 1-(3,4-Dichlorobenzyl)piperidine vs. Comparator Compounds


DAT Inhibition: 10,000-Fold Weaker Potency than Vanoxerine (GBR-12909)

1-(3,4-Dichlorobenzyl)piperidine exhibits an IC50 > 10,000 nM for inhibition of [³H]-dopamine uptake at human DAT expressed in HEK293 cells [1]. This represents approximately 10,000-fold weaker DAT inhibitory potency relative to the piperazine-derived dopamine reuptake inhibitor vanoxerine (GBR-12909), which displays a Ki = 1 nM for DAT [2]. The magnitude of this difference establishes that the piperidine scaffold with 3,4-dichlorobenzyl substitution is unsuitable for applications requiring high-affinity DAT blockade, but may serve as a low-activity control compound or a synthetic intermediate for structural optimization.

Dopamine transporter DAT inhibition Monoamine reuptake CNS pharmacology

SERT and NET Inhibition: Differential Selectivity Profile vs. Triple Reuptake Inhibitors

In vitro profiling of 1-(3,4-dichlorobenzyl)piperidine reveals IC50 values of 740 nM at human SERT and 260 nM at human NET, yielding a NET/SERT selectivity ratio of approximately 2.8:1 [1]. This stands in marked contrast to the piperazine derivative DOV-216,303 (1-(3,4-dichlorobenzyl)piperazine structural class), which exhibits IC50 values of 14 nM at hSERT, 20 nM at hNET, and 78 nM at hDAT [2]. The target compound is 37- to 53-fold less potent at SERT and NET than DOV-216,303, and displays a distinct rank order of transporter inhibition (NET > SERT >> DAT) compared to the balanced triple reuptake profile of the piperazine comparator.

Serotonin transporter Norepinephrine transporter Transporter selectivity Antidepressant pharmacology

Functional Pharmacology: Absence of Slow-Onset Long-Lasting DAT Inhibition vs. CTDP-32476

CTDP-32476, an atypical DAT inhibitor under investigation for cocaine addiction agonist therapy, is characterized by slow-onset, long-lasting DAT inhibition and a Ki of 12 nM for competitive inhibition of cocaine binding [1]. In contrast, 1-(3,4-dichlorobenzyl)piperidine exhibits IC50 > 10,000 nM for DAT with no reported evidence of slow-onset binding kinetics, and no documented ability to inhibit cocaine self-administration or cocaine-associated cue-induced relapse [2]. The target compound lacks the defining functional pharmacological signature required for translationally relevant DAT inhibitor agonist therapy applications.

DAT inhibitor kinetics Cocaine addiction therapy Slow-onset inhibition Agonist replacement therapy

Synthetic Utility: Documented Intermediate for Carboxylic Acid Derivatives

1-(3,4-Dichlorobenzyl)piperidine is explicitly documented as a precursor for synthesizing 1-(3,4-dichlorobenzyl)piperidine-4-carboxylic acid and related ester and carboxamide analogs . This contrasts with the positional isomer 4-(3,4-dichlorobenzyl)piperidine (CAS 220772-32-7), which bears the dichlorobenzyl substituent at the 4-position of the piperidine ring rather than on the nitrogen atom [1]. The N-substituted derivative provides a distinct vector for chemical diversification, enabling the exploration of structure-activity relationships around the piperidine nitrogen center that are inaccessible from C-substituted analogs.

Chemical building block Synthetic intermediate Medicinal chemistry SAR studies

Defined Application Scenarios for 1-(3,4-Dichlorobenzyl)piperidine Based on Quantitative Evidence


Weak-Activity Control Compound in DAT Inhibitor Structure-Activity Relationship Studies

For research programs investigating piperazine-derived DAT inhibitors (e.g., vanoxerine analogs), 1-(3,4-dichlorobenzyl)piperidine provides a structurally related piperidine scaffold with >10,000-fold weaker DAT inhibition [1]. This compound enables assessment of whether observed biological effects are attributable to the 3,4-dichlorobenzyl pharmacophore alone or require the piperazine core for high-affinity DAT engagement.

Scaffold Comparison Tool for Transporter Selectivity Profiling

The compound's defined transporter profile (NET IC50 = 260 nM, SERT IC50 = 740 nM, DAT IC50 > 10,000 nM) [1] supports its use as a comparator in studies aimed at elucidating how heterocyclic core modifications (piperidine vs. piperazine) influence monoamine transporter binding selectivity. This application is directly relevant to medicinal chemistry programs optimizing CNS-active compounds.

Synthetic Intermediate for Piperidine-4-Carboxylic Acid Derivatives

As a documented precursor for 1-(3,4-dichlorobenzyl)piperidine-4-carboxylic acid and related analogs , this compound serves as a starting material for generating focused chemical libraries exploring structure-activity relationships around the piperidine nitrogen center. Its N-substituted regioisomeric identity distinguishes it from C-substituted piperidine building blocks and expands accessible chemical space.

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